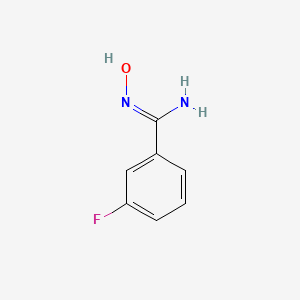

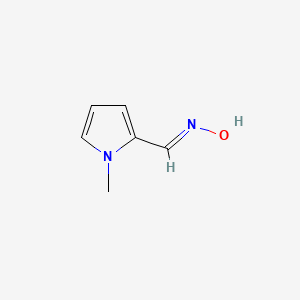

3-(Pyridin-3-yl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

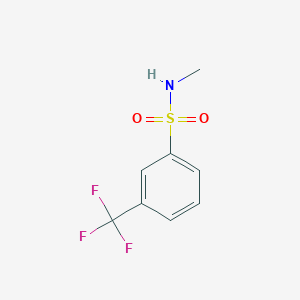

The synthesis of “3-(Pyridin-3-yl)prop-2-enenitrile” has been described in the literature. It has been used as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, leading to Michael adducts via nucleophilic attack .Molecular Structure Analysis

The molecular structure of “3-(Pyridin-3-yl)prop-2-enenitrile” has been analyzed using various spectroscopic techniques. The compound has a molecular formula of C8H6N2 . The structure of the compound has been confirmed using IR spectroscopy, 1H NMR, and 13C NMR .Chemical Reactions Analysis

“3-(Pyridin-3-yl)prop-2-enenitrile” has been involved in various chemical reactions. For instance, it has been used as a glycolysis inhibitor, suppressing the growth of established tumors in mice . It has also been used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Physical And Chemical Properties Analysis

“3-(Pyridin-3-yl)prop-2-enenitrile” exhibits rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .Scientific Research Applications

Photophysical Properties and Molecular Structures

- 3-(Pyridin-3-yl)prop-2-enenitrile derivatives exhibit notable photophysical properties. SCXRD analyses of these derivatives revealed unique crystallization patterns in different space groups, with variations in molecular packing affecting optical properties and π-π interactions. These compounds have potential applications in the field of organic materials and functional materials due to their distinct photophysical behaviors and solvent interaction effects (Percino et al., 2016).

Synthesis of New Chemical Structures

- New chemical structures, such as 4-isocyanobut-2-enenitriles, can be synthesized through the thermal ring cleavage of 3-pyridyl azides. This process leads to the formation of novel isonitrile–nitrile products, showcasing the versatility of 3-(Pyridin-3-yl)prop-2-enenitrile in synthetic chemistry (Stockmann et al., 2009).

Synthesis of Biological Active Compounds

- Reactions involving 3-aminopent-2-enenitrile lead to the creation of new pyridine, dihydropyridine, and other derivatives with expected biological activity. These compounds have potential relevance in pharmaceutical research (Ramiz et al., 2012).

Catalytic Properties in Organic Synthesis

- 3-(Pyridin-3-yl)prop-2-enenitrile derivatives are involved in the synthesis of various heterocyclic compounds, such as pyridazin-6-ones, which demonstrates their utility in catalytic and organic synthesis applications (Sayed et al., 2002).

Complex Chemistry and Ligand Synthesis

- The derivatives of 3-(Pyridin-3-yl)prop-2-enenitrile are used in complex chemistry, particularly in synthesizing ligands for luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties (Halcrow, 2005; Halcrow, 2014).

Applications in Material Science

- Positional isomers of 3-(Pyridin-3-yl)prop-2-enenitrile exhibit distinct phosphorescent colors and quantum yields, with potential applications in dynamic material science, especially in organic materials that respond to external stimuli (Li & Yong, 2019).

properties

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H/b3-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHMTMHYYONLOV-HNQUOIGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yl)prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B1312506.png)

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)